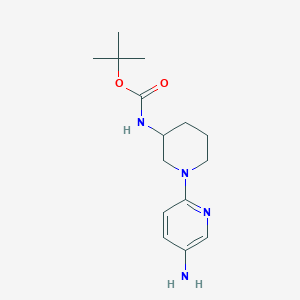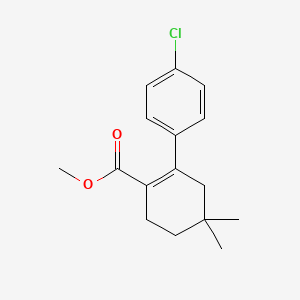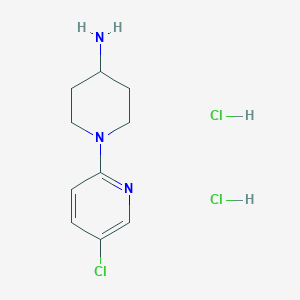
1-(5-氯吡啶-2-基)哌啶-4-胺二盐酸盐
描述
1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride, also known as 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride, is a chemical compound with the CAS Number: 1197941-02-8 . It has a molecular weight of 284.62 . The compound is typically stored at room temperature and is available in powder form .
科学研究应用
微波辅助合成和抗菌活性
该研究涉及微波辅助合成含哌啶的嘧啶亚胺和噻唑烷酮,表明具有潜在的抗菌应用。该合成涉及缩合和环化反应,得到已评估其抗菌活性的化合物。这展示了在开发新的抗菌剂中的潜在应用(Merugu、Ramesh 和 Sreenivasulu,2010 年)。
合成哌啶衍生物用于潜在的催化应用
本研究提出了一种合成手性 N-(4-(哌啶-1-基)吡啶-2-基)酰胺衍生物的路线。这些化合物从 2-氨基-4-哌啶基吡啶中获得,显示出作为立体选择性催化剂的潜力,表明它们在化学合成和潜在工业应用中的效用(Tian 等人,2012 年)。
杂环化合物的合成
本研究概述了含有哌啶结构的吡喃和嘧啶衍生物的合成,表明它们在化学合成和潜在的药物应用中的用途。该研究详细介绍了将特定化合物转化为各种衍生物的过程,扩展了哌啶在杂环化合物合成中的用途(Paronikyan 等人,2016 年)。
脱氧胞苷激酶抑制剂的开发
该研究描述了哌啶-4-基衍生物的实用合成,该衍生物是制造强效脱氧胞苷激酶 (dCK) 抑制剂的关键中间体。这项研究对于治疗应用具有重要意义,特别是在设计针对参与细胞功能的特定激酶的新药方面(Zhang 等人,2009 年)。
作用机制
Target of Action
The primary target of 1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride is the G-protein-coupled receptor 119 (GPR119) . This receptor is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride acts as an agonist of the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of the GPR119 receptor leads to the stimulation of two key biochemical pathways:
- In the pancreas, it stimulates the release of insulin, a hormone that regulates blood glucose levels .
- In the gastrointestinal tract, it promotes the secretion of the incretin GLP-1 . Incretins are a group of metabolic hormones that stimulate a decrease in blood glucose levels.
Result of Action
The molecular and cellular effects of 1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride’s action include the stimulation of insulin release and incretin secretion . These effects contribute to the regulation of blood glucose levels, making this compound a potential treatment for type 2 diabetes .
生化分析
Biochemical Properties
1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, receptor binding, and modulation of protein-protein interactions. These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular processes .
Cellular Effects
1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of specific genes .
Molecular Mechanism
The molecular mechanism of 1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. It may act as an enzyme inhibitor or activator, depending on the context. Additionally, it can influence gene expression by interacting with transcriptional machinery or epigenetic regulators. These molecular interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, which are important for understanding its potential therapeutic and toxic effects .
Dosage Effects in Animal Models
The effects of 1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified specific dosage thresholds that determine the compound’s efficacy and safety. Understanding these dosage effects is crucial for optimizing its use in preclinical and clinical studies .
Metabolic Pathways
1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism. Understanding the metabolic pathways associated with this compound is essential for predicting its effects on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These transport mechanisms are important for understanding how the compound reaches its target sites and exerts its effects. Additionally, the distribution of the compound within different tissues can impact its overall efficacy and safety .
Subcellular Localization
The subcellular localization of 1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications. Additionally, the localization of the compound can influence its interactions with other biomolecules and its overall cellular effects .
属性
IUPAC Name |
1-(5-chloropyridin-2-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-5-3-9(12)4-6-14;;/h1-2,7,9H,3-6,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSDFCCXSUIRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
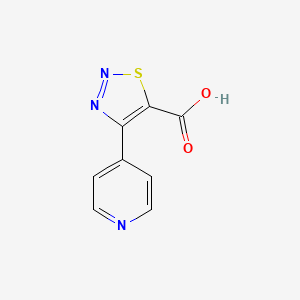
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid](/img/structure/B1469318.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1469321.png)
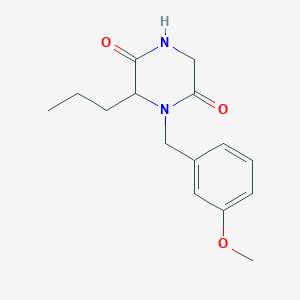
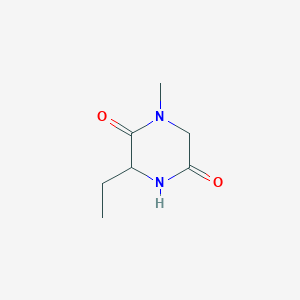
![1-[5-Bromo-2-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469329.png)

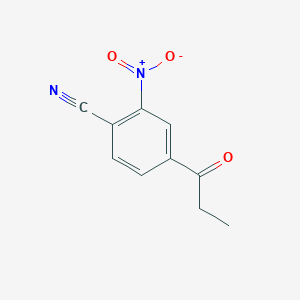
![1-[2-(Ethylsulfonyl)-5-methylphenyl]methanamine hydrochloride](/img/structure/B1469332.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1469333.png)
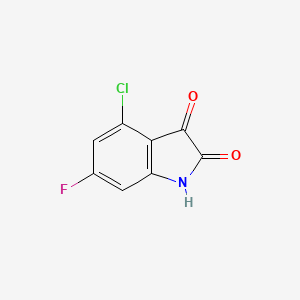
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1469336.png)
